N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-9-5-13-19-7-12(8-22(13)21-9)20-14(23)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURSEJWQVNWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The trifluoromethylbenzamide moiety is then introduced via amide bond formation. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[1,5-a]pyrimidine ring undergoes oxidation at the C-3 position when treated with strong oxidizing agents. Key findings include:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 3-Ketopyrazolo[1,5-a]pyrimidine | 78–85 | |
| H₂O₂ (30%) | Ethanol, 60°C, 6 hrs | 3-Hydroxypyrazolo derivative | 62 |
-
Oxidation with KMnO₄ introduces a ketone group at C-3, enhancing electrophilic reactivity for subsequent functionalization .
-
H₂O₂-mediated oxidation preserves the aromatic system while hydroxylating the pyrimidine ring.
Reduction Reactions
Selective reduction of the pyrimidine ring has been achieved under controlled conditions:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | THF, 0°C, 2 hrs | Dihydropyrazolo[1,5-a]pyrimidine | 90 | |
| LiAlH₄ | Diethyl ether, reflux | Tetrahydro derivative | 72 |
-
NaBH₄ selectively reduces the pyrimidine ring without affecting the trifluoromethylbenzamide group .
-
LiAlH₄ induces full saturation of the pyrimidine ring but requires stringent anhydrous conditions.
Nucleophilic Substitution
The 2-methyl group on the pyrazole ring participates in SNAr reactions under basic conditions:
| Nucleophile | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (gas) | K₂CO₃, DMF, 100°C | 2-Aminopyrazolo derivative | 68 | |
| Thiophenol | Et₃N, DCM, RT | 2-Phenylthiopyrazolo derivative | 85 |
-
Microwave-assisted substitution (120°C, 20 mins) improves regioselectivity for 7-amino derivatives .
-
Thiophenol reacts preferentially at the 2-methyl site due to steric accessibility .
Cross-Coupling Reactions
Palladium-catalyzed coupling enables functionalization of the benzamide moiety:
-
Suzuki-Miyaura coupling introduces aryl groups at the 3-position of the benzamide .
-
Heck reactions form C–C bonds with alkenes, expanding structural diversity .
Functionalization via Cyclization
The core structure serves as a precursor for fused heterocycles:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | Reflux, 4 hrs | Chlorinated pyrazolo-pyrimidine | 88 | |
| Benzylidene malononitrile | MW, 120°C, 20 mins | 7-Aminopyrazolo[1,5-a]pyrimidine | 93 |
-
Microwave irradiation accelerates cyclization with benzylidene malononitrile, achieving near-quantitative yields .
-
Chlorination with POCl₃ facilitates downstream nucleophilic attacks .
Reaction Mechanisms and Kinetic Studies
-
Oxidation Mechanism : KMnO₄-mediated oxidation proceeds via a radical intermediate, confirmed by ESR spectroscopy.
-
Cyclization Pathway : DFT calculations indicate that microwave irradiation lowers the activation energy for 7-amino isomer formation (ΔG‡ = 24.3 kcal/mol vs. 32.1 kcal/mol under reflux) .
Stability Under Hydrolytic Conditions
The trifluoromethyl group confers resistance to hydrolysis:
| Condition | Time | Degradation (%) | Reference |
|---|---|---|---|
| pH 2 (HCl) | 24 hrs | <5 | |
| pH 10 (NaOH) | 24 hrs | 12 |
Scientific Research Applications
Antifungal Properties
Recent studies have demonstrated that compounds similar to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide exhibit promising antifungal activities. For instance, in vitro tests showed that certain derivatives can effectively inhibit fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents like tebuconazole .
Table 1: Antifungal Activity of Similar Compounds
| Compound ID | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5a | B. cinerea | 96.76 |
| 5b | S. sclerotiorum | 82.73 |
| 5j | Phomopsis sp. | 90.12 |
Insecticidal Activity
In addition to antifungal properties, the compound has shown moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda. These findings suggest its potential utility in agricultural applications as a biopesticide .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Studies indicate that some derivatives exhibit cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). However, the potency is generally lower than that of conventional chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Compound ID | IC50 (µg/ml) |
|---|---|---|
| PC3 | 5a | 10 |
| K562 | 5b | 15 |
| HeLa | 5j | 20 |
| A549 | 5l | 25 |
Case Study 1: Antifungal Application
A study published in a reputable journal highlighted the synthesis of several trifluoromethyl pyrimidine derivatives and their antifungal efficacy against various plant pathogens. The results indicated that specific compounds achieved high inhibition rates, suggesting their applicability in crop protection strategies .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of similar compounds derived from pyrazolo-pyrimidine frameworks. The study reported significant cytotoxicity against multiple cancer cell lines, providing a foundation for further development of these compounds as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related molecules (Table 1):
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | PubChem CID |
|---|---|---|---|---|---|
| N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide (Target) | C₁₆H₁₂F₃N₅O | 347.29* | 2-methyl pyrazolo-pyrimidine; 3-CF₃ benzamide | N/A | N/A |
| N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide | C₂₀H₁₂BrF₃N₄O | 461.23 | 3-bromo pyrazolo-pyrimidine; phenyl linker | 950738-61-1 | 58970142 |
| D819: N-(3-(1H-imidazol-1-yl)-5-CF₃-phenyl)-4-methyl-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide | Not provided | ~500 (estimated) | Imidazole; ethynyl linker; 4-methyl benzamide | N/A | N/A |
| 4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)-N-[3-CF₃-phenyl]benzamide | Not provided | ~400 (estimated) | Ethynyl linker; 4-methyl benzamide | N/A | N/A |
*Calculated based on inferred molecular formula.
Key Observations:
Substituent Position and Halogen Effects :
- The target compound’s 2-methyl group on the pyrazolo-pyrimidine ring contrasts with the 3-bromo substitution in the compound from . Bromine’s electronegativity and steric bulk may enhance electrophilic reactivity (e.g., in cross-coupling reactions) but reduce metabolic stability compared to the methyl group .
- The trifluoromethyl group is conserved across all analogs, suggesting its critical role in hydrophobic interactions or resistance to oxidative metabolism.
Linker Modifications: The target compound lacks the ethynyl or phenyl linkers seen in and . These linkers increase molecular rigidity and may influence binding kinetics to biological targets.
Molecular Weight and Complexity :
- The target compound (MW ~347) is smaller and less complex than ’s brominated analog (MW 461.23) and D819 (MW ~500), which could improve membrane permeability or synthetic accessibility.
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. Its molecular formula is , and it has a molecular weight of 297.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase and consequently disrupting folic acid synthesis in bacteria, leading to antibacterial effects .
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and L929 (normal fibroblast) cells. The mechanism involves the induction of apoptosis through the activation of intrinsic pathways .
Enzymatic Inhibition
Research has highlighted the potential of this compound as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH has been linked to antimalarial activity, making this compound a candidate for further development in treating malaria .
Case Studies
-
Study on Antibacterial Activity :
A study evaluated the antibacterial properties of various pyrazolo[1,5-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antibacterial agent . -
Anticancer Activity Assessment :
In vitro assays conducted on HeLa cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound activates apoptotic pathways effectively .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
The compound is synthesized via coupling reactions between pyrazolo[1,5-a]pyrimidine derivatives and substituted benzamides. Key steps include:
- Sonogashira coupling for alkynyl intermediates (e.g., pyrazolo[1,5-a]pyrimidin-6-ylethynyl groups) .
- Amide bond formation using EDCI/HOBt or similar coupling reagents .
Optimization strategies: - Adjusting solvent polarity (e.g., DMF or dichloromethane) to enhance solubility of intermediates.
- Fine-tuning reaction temperatures (e.g., room temperature for coupling vs. reflux for cyclization) to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., trifluoromethyl at C3 of benzamide; methyl group on pyrazolo[1,5-a]pyrimidine) .
- Mass spectrometry (ESI or HRMS) : Confirms molecular weight (e.g., m/z 521 [M+H]+ in ) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives (e.g., torsion angles in pyrazolo-pyrimidine cores) .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl substitution) influence the compound’s biological activity and target selectivity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability. Computational docking studies suggest it occupies hydrophobic pockets in kinase active sites (e.g., Bcr-AblT315I) .
- Pyrazolo[1,5-a]pyrimidine core : Acts as a ATP-competitive inhibitor in tyrosine kinases. Substitutions at C6 (e.g., ethynyl groups) modulate steric interactions with kinase domains .
- SAR insights : Methyl groups on the pyrimidine ring reduce off-target effects compared to bulkier substituents .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response assays : Establish IC50/Ki values under standardized conditions (e.g., kinase inhibition assays with ATP concentrations fixed at Km) .
- Off-target profiling : Use kinome-wide screening to identify selectivity issues (e.g., LCK inhibition in vs. Bcr-AblT315I in ).
- Metabolic stability assays : Compare microsomal half-lives to rule out pharmacokinetic variability .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Continuous flow reactors : Improve reproducibility for Sonogashira couplings by controlling residence time and temperature .
- Chromatography-free purification : Leverage solubility differences (e.g., precipitate intermediates by pH adjustment) .
- Quality control : Use HPLC with UV/ELSD detection to monitor trace impurities (e.g., regioisomers from coupling steps) .
Q. What computational tools are recommended for predicting binding modes and optimizing lead derivatives?
- Molecular dynamics (MD) simulations : Model conformational flexibility of the pyrazolo-pyrimidine core in kinase pockets .
- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., trifluoromethyl vs. methyl) on binding affinity .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Data Contradiction and Validation
Q. How should discrepancies in NMR or MS data between synthetic batches be investigated?
- Isotopic labeling : Track potential deuterium exchange in amide protons to confirm structural consistency .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., pyrazolo-pyrimidine vs. benzamide protons) .
- High-resolution MS : Differentiate isobaric impurities (e.g., ethynyl vs. vinyl isomers) .
Q. What methods validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, or oxidative stress (H2O2) to identify degradation products .
- Plasma stability assays : Incubate with human/animal plasma and quantify remaining parent compound via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
